molecular formula Te3Yb2 B1173306 C.I. Acid Yellow 119 CAS No. 12220-76-7

C.I. Acid Yellow 119

Cat. No.: B1173306
CAS No.: 12220-76-7
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Description

C.I. Acid Yellow 119 (CAS: 12220-76-7) is an acid dye classified under the azo dye family. Its molecular formula is C₂₅H₁₈Cl₂N₈O₆S·Na, indicating a complex structure with sulfonic acid groups that enhance solubility in aqueous media .

Properties

CAS No.

12220-76-7

Molecular Formula

Te3Yb2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of C.I. Acid Yellow 119 typically involves a series of chemical reactions. A common synthetic method includes the reaction of appropriate starting materials, followed by extraction and crystallization steps to obtain the final product . The specific reaction conditions may vary depending on the preparation method used.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactions under controlled conditions. The process includes the use of reactors, extraction units, and crystallization equipment to ensure the purity and quality of the dye. The production process is designed to be efficient and cost-effective while maintaining high standards of safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions: C.I. Acid Yellow 119 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce different oxidized derivatives, while reduction can yield various reduced forms of the dye .

Scientific Research Applications

C.I. Acid Yellow 119 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of C.I. Acid Yellow 119 involves its interaction with specific molecular targets. The dye binds to proteins and tissues with acidic properties, allowing it to stain specific biological structures. The exact molecular pathways involved in these interactions are still under investigation, but the dye’s ability to bind to acidic components is a key factor in its staining properties.

Comparison with Similar Compounds

Chemical Structure and Classification

Compound CAS Number Chemical Class Molecular Formula
C.I. Acid Yellow 119 12220-76-7 Monoazo acid dye C₂₅H₁₈Cl₂N₈O₆S·Na
C.I. Acid Yellow 117 6459-70-7 Disazo acid dye C₃₉H₃₀N₈Na₂O₈S₂
C.I. Acid Yellow 33 6359-90-6 Monoazo acid dye C₁₆H₁₀N₃NaO₃S
C.I. Disperse Yellow 119 57308-41-5 Monoazo disperse dye Derived from o-nitroaniline and N-ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridone
  • Disperse Yellow 119, though sharing the "Yellow 119" designation, belongs to the disperse dye class (non-ionic), making it suitable for hydrophobic fibers like polyester .
Dyeing Substrates :
  • Acid Yellow 119 : Optimal for protein fibers and polyamide due to sulfonic acid groups enabling ionic bonding.
  • Acid Yellow 117 : Used similarly but with poor hair dyeing fastness , limiting its use in cosmetics .
  • Disperse Yellow 119 : Exclusively for polyester and blends , achieving bright yellow-green hues with excellent light stability .
Lightfastness and Environmental Stability :
  • Salt Spray Resistance: Azo dyes like Acid Yellow 117 and Acid Yellow 119 exhibit moderate lightfastness in salt spray environments (simulating coastal climates), whereas anthraquinone dyes (e.g., Acid Blue 80) degrade significantly under similar conditions .
  • Thermal Stability :
    • Disperse Yellow 119 shows superior solubility in supercritical CO₂ (30 MPa, 393.2 K), a property critical for eco-friendly dyeing processes. Acid dyes like Yellow 119, however, rely on aqueous solubility and ion-pairing agents (e.g., dodecyltrimethylammonium bromide) for enhanced performance .

Biodegradation and Environmental Impact

  • Decolorization by Microbes: Bacterial consortia (e.g., HM-4) decolorize azo dyes like Acid Red 119 and Acid Blue 113 efficiently, but pure isolates struggle, highlighting the complexity of degrading sulfonated azo structures . No direct data exists for Acid Yellow 119, but its structural similarity to other acid dyes suggests moderate biodegradability, contingent on microbial community composition.

Market and Regulatory Landscape

  • Acid Yellow 33 : Dominates historical market analyses (1997–2019), with applications in textiles and paper. Forecasts predict sustained demand through 2046, though environmental regulations may impact usage .
  • Acid Yellow 119: Limited commercial data is available, but its niche in polyamide and wool dyeing aligns with trends toward specialized, high-performance dyes .

Q & A

Q. What spectroscopic methods are recommended for characterizing the molecular structure of C.I. Acid Yellow 119?

Methodological Answer: Use UV-Vis spectroscopy to analyze absorption maxima (λmax\lambda_{\text{max}}) in aqueous and organic solvents, which provides insights into chromophore behavior. Pair this with Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., sulfonic acid or azo bonds). For advanced structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy (1H^1\text{H} and 13C^{13}\text{C}) to resolve proton environments and carbon frameworks. Cross-reference spectral data with literature to validate structural assignments .

Q. How can researchers determine the purity of this compound in synthetic batches?

Methodological Answer: Perform high-performance liquid chromatography (HPLC) with a reverse-phase C18 column and UV detection at λ=420450 nm\lambda = 420-450\ \text{nm}. Use a gradient elution system (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to separate impurities. Quantify purity via peak integration and calibrate against a certified reference standard. For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) is recommended to detect residual catalysts (e.g., lead, nickel) .

Advanced Research Questions

Q. How can conflicting data on the thermal stability of this compound be resolved?

Methodological Answer: Conduct thermogravimetric analysis (TGA) under controlled atmospheric conditions (e.g., nitrogen vs. air) to assess decomposition profiles. Compare results with differential scanning calorimetry (DSC) to identify endothermic/exothermic events. Replicate experimental conditions from conflicting studies (e.g., heating rate, sample mass) and document all parameters meticulously. Statistical analysis (e.g., ANOVA) of triplicate runs can identify outliers or systematic errors. Cross-validate findings with accelerated aging tests under UV exposure to correlate thermal and photolytic degradation pathways .

Q. What experimental designs are effective for studying the solvatochromic behavior of this compound?

Methodological Answer: Prepare dye solutions in solvents of varying polarity (e.g., water, ethanol, dimethyl sulfoxide) and measure λmax\lambda_{\text{max}} shifts via UV-Vis spectroscopy. Use the Kamlet-Taft or Reichardt’s polarity parameters to quantify solvent effects. For computational modeling, apply density functional theory (DFT) to simulate solvated dye structures and compare calculated vs. experimental spectral transitions. Validate models using time-dependent DFT (TD-DFT) to account for excited-state interactions .

Q. How can researchers address discrepancies in reported quantum yields for this compound in photochemical studies?

Methodological Answer: Standardize measurement conditions (e.g., excitation wavelength, solvent purity, oxygen exclusion) using a calibrated integrating sphere for absolute quantum yield determination. Compare results with relative actinometry (e.g., using quinine sulfate as a reference). Document instrumental parameters (e.g., monochromator slit widths, detector sensitivity) and repeat experiments across multiple laboratories to assess reproducibility. Publish raw data and uncertainty margins to facilitate meta-analyses .

Q. What strategies optimize the synthesis of this compound to minimize by-products?

Methodological Answer: Employ reaction monitoring via in-situ FTIR or Raman spectroscopy to track azo coupling kinetics. Optimize pH (e.g., maintain 4-6 for diazotization) and temperature (0-5°C for diazo stability). Use Design of Experiments (DoE) to evaluate factors like stoichiometry, solvent choice, and mixing efficiency. Post-synthesis, apply column chromatography or membrane filtration to isolate the target compound from sulfonated by-products. Characterize intermediates via liquid chromatography-mass spectrometry (LC-MS) .

Data Analysis and Reproducibility

Q. How should researchers document experimental protocols for reproducibility in studies involving this compound?

Q. What statistical methods are appropriate for analyzing batch-to-batch variability in this compound properties?

Methodological Answer: Apply multivariate analysis (e.g., principal component analysis) to datasets encompassing purity, λmax\lambda_{\text{max}}, and thermal stability. Use control charts (e.g., X-bar and R charts) to monitor production consistency. For small sample sizes, employ non-parametric tests (e.g., Kruskal-Wallis) to compare medians. Report confidence intervals (95% CI) for key metrics and perform power analysis to determine adequate sample sizes .

Literature and Contradiction Management

Q. How can researchers critically evaluate conflicting literature on the environmental toxicity of this compound?

Methodological Answer: Conduct a systematic review using PRISMA guidelines to identify bias or methodological flaws in existing studies. Compare test organisms (e.g., Daphnia magna vs. Danio rerio), exposure durations, and endpoints (e.g., LC50, genotoxicity). Replicate high-impact studies under controlled conditions, and use meta-regression to assess heterogeneity. Publish negative results to reduce publication bias .

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